

In-depth Technical Guide: Pharmacokinetics and Bioavailability of Rilmenidine Hemifumarate in Vivo

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Compound of Interest

Compound Name: *Rilmenidine hemifumarate*

Cat. No.: *B580106*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of **Rilmenidine hemifumarate**. The information is compiled from various preclinical and clinical studies to support research and development efforts.

Introduction

Rilmenidine is a second-generation centrally acting antihypertensive agent.^[1] It is an oxazoline compound that acts as a selective agonist for imidazoline I1 receptors and also binds to α 2-adrenergic receptors.^[1] This dual action mediates a reduction in sympathetic tone, leading to a decrease in blood pressure.^[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Rilmenidine is crucial for its therapeutic application and the development of new drug delivery systems.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Rilmenidine in humans, rats, and dogs.

Table 1: Pharmacokinetic Parameters of Rilmenidine in Healthy Human Subjects (1 mg Oral Dose)

Parameter	Value	Reference
Absolute Bioavailability (F)	~100%	[3][4]
Time to Maximum Concentration (Tmax)	1.33 - 2 hours	[3][5][6]
Maximum Concentration (Cmax)	3.73 - 3.97 ng/mL	[5][6]
Area Under the Curve (AUC _{0-∞})	34.0 - 35.1 ng·h/mL	[5][6]
Elimination Half-life (t _{1/2})	~8 hours	[3][4]
Volume of Distribution (Vd)	~5 L/kg (315 L)	[3][4]
Total Body Clearance (CL)	~450 mL/min	[3][4]
Protein Binding	< 10%	[3][4]

Table 2: Pharmacokinetic Parameters of Rilmenidine in Special Human Populations (1 mg Oral Dose)

Population	Parameter	Change Compared to Healthy Adults	Reference
Elderly	Absorption Phase	Delayed	[7]
Apparent Volume of Distribution (Vd)	Decreased by ~12%	[7]	
Apparent Total Clearance (CL)	Decreased by ~50%	[7]	
Elimination Half-life (t _{1/2})	Increased by ~50%	[7]	
Renal Insufficiency (Severe)	Total Plasma Clearance (CL)	Decreased	[8]
Elimination Half-life (t _{1/2})	Prolonged (30-42 hours)	[8]	
Hepatic Insufficiency	Apparent Clearance (CL)	Decreased by ~20%	

Table 3: Pharmacokinetic Parameters of Rilmenidine in Animal Models

Species	Dose and Route	C _{max}	Reference
Spontaneously Hypertensive Rats	250 µg/kg b.i.d. (intraperitoneal)	~30 ng/mL	[9]
500 µg/kg/day (continuous infusion)	~12 ng/mL	[9]	
Beagle Dogs	Not specified	Not specified	

Metabolism and Excretion

Rilmenidine undergoes very limited metabolism.[3][4] The majority of the drug is eliminated unchanged through renal excretion.[3][4] Approximately 65% of the administered dose is

recovered in the urine as the parent drug.[3][4] No significant plasma levels of metabolites have been detected.[3][4]

Experimental Protocols

The following sections describe generalized experimental methodologies for in vivo pharmacokinetic studies of Rilmenidine, based on common practices reported in the literature.

Animal Studies

4.1.1. Animal Models

- Rats: Spontaneously hypertensive rats (SHR) are a common model for evaluating the antihypertensive effects and pharmacokinetics of drugs like Rilmenidine.[9][10] Wistar or Sprague-Dawley rats are also used for general pharmacokinetic profiling.
- Dogs: Beagle dogs are frequently used in preclinical pharmacokinetic and toxicology studies due to their physiological similarities to humans.[2]

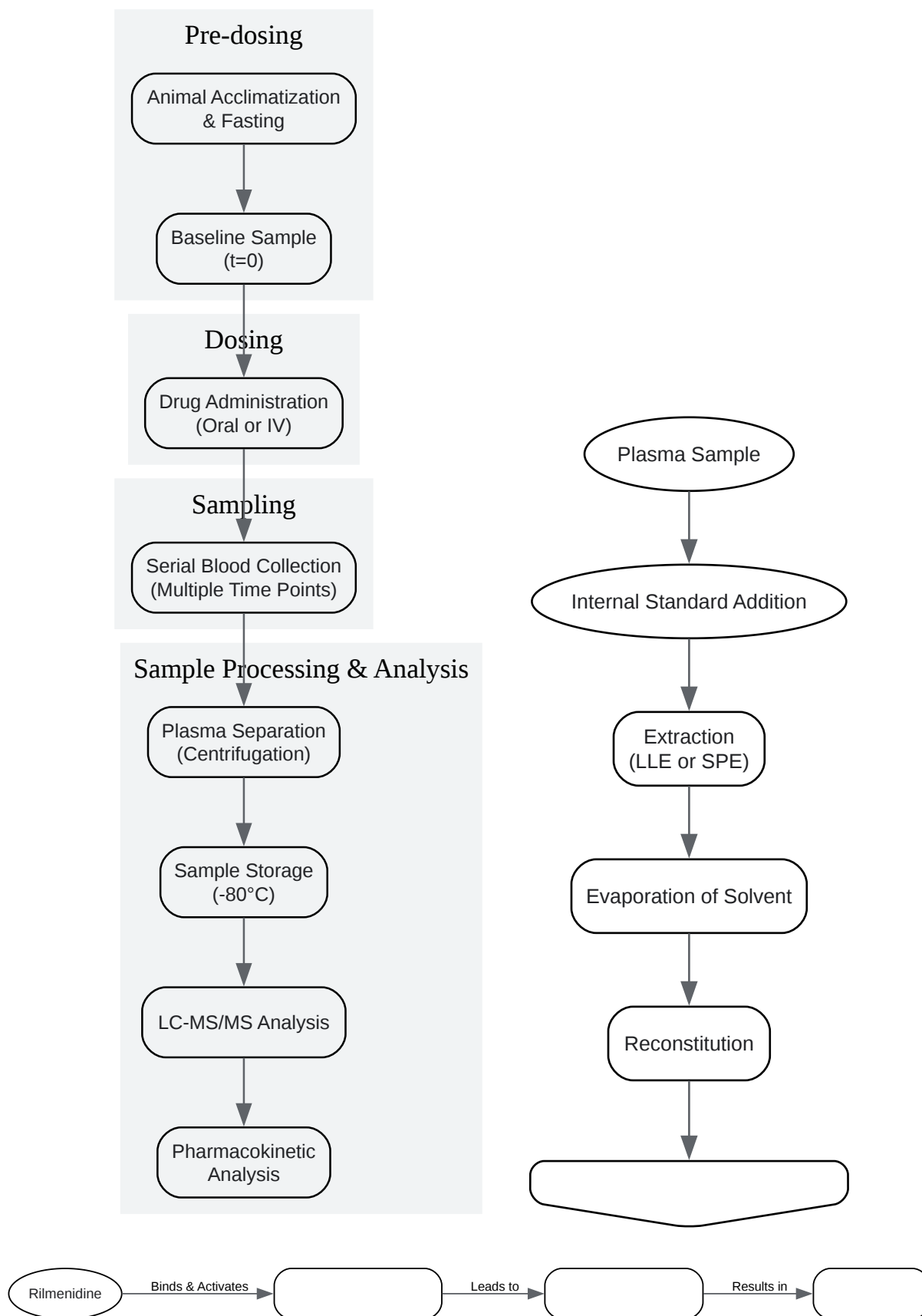
4.1.2. Drug Administration

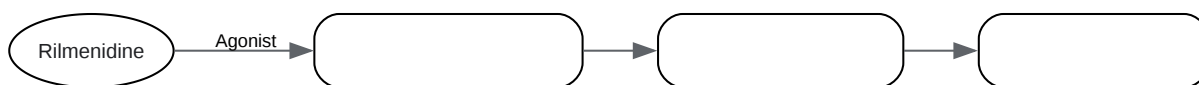
- Oral Administration (Rats): Rilmenidine is typically dissolved in a suitable vehicle, such as deionized water, and administered via oral gavage using a ball-tipped feeding needle.[11]
- Intravenous Administration (Rats and Dogs): For intravenous administration, Rilmenidine is dissolved in a sterile vehicle and injected as a bolus or infused over a specific period into a suitable vein, such as the tail vein in rats or the cephalic or saphenous vein in dogs.[2][12]

4.1.3. Blood Sampling

- Rats: Serial blood samples are collected at predetermined time points. Common methods include sampling from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular or carotid artery for repeated sampling without stressing the animal.[11][13]
- Dogs: Blood samples are typically collected from the cephalic or jugular vein.[12] For frequent sampling, an indwelling catheter may be placed.[12]

The workflow for a typical animal pharmacokinetic study is illustrated below.





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